2-Chloro-3,3-dimethylbutanoyl chloride
Description
Properties
CAS No. |
52920-18-0 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
2-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |
InChI Key |
YXYHDYAMHIWFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of 3,3-Dimethylbutanoic Acid
The most direct route to 2-chloro-3,3-dimethylbutanoyl chloride involves the chlorination of 3,3-dimethylbutanoic acid. This method employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via the formation of an intermediate acyl chloride, followed by α-chlorination at the 2-position.
Reaction Conditions :
-
Thionyl Chloride Method : The carboxylic acid is refluxed with excess SOCl₂ (1.5–2.0 equivalents) in anhydrous dichloromethane (DCM) at 60–80°C for 4–6 hours. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by generating the reactive iminium intermediate.
-
Phosphorus Pentachloride Method : PCl₅ (1.2 equivalents) is added to the acid in toluene under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature.
Yield Optimization :
-
Thionyl chloride typically achieves higher yields (75–85%) compared to PCl₅ (60–70%) due to milder conditions and reduced side reactions.
-
Side products include dimerized species (e.g., anhydrides) and over-chlorinated derivatives, which are minimized by controlling stoichiometry and temperature.
Table 1 : Comparative Analysis of Chlorinating Agents
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 60–80 | 4–6 | 75–85 |
| PCl₅ | Toluene | 0–25 | 2–3 | 60–70 |
Hell–Volhard–Zelinskii (HVZ) Reaction for α-Chlorination
Mechanism and Application
The HVZ reaction, traditionally used for α-bromination, can be adapted for chlorination using chlorine gas (Cl₂) in the presence of red phosphorus or PCl₃. For 3,3-dimethylbutanoic acid, this method introduces a chlorine atom at the α-position (C-2) selectively.
Procedure :
-
The carboxylic acid is suspended in carbon tetrachloride (CCl₄) with red phosphorus (0.1 equivalents).
-
Cl₂ gas is bubbled through the mixture at 40–50°C for 8–12 hours.
-
The resulting 2-chloro-3,3-dimethylbutanoic acid is isolated and treated with SOCl₂ to form the acyl chloride.
Challenges :
-
Regioselectivity : Competing chlorination at other positions occurs if steric hindrance from the 3,3-dimethyl group is insufficient.
-
Safety : Handling Cl₂ gas requires specialized equipment due to its toxicity and corrosiveness.
Yield : 65–75% after two steps.
Nucleophilic Substitution of Hydroxyl Precursors
From 2-Hydroxy-3,3-dimethylbutanoyl Chloride
Replacing a hydroxyl group with chlorine offers an alternative pathway. 2-Hydroxy-3,3-dimethylbutanoyl chloride, synthesized via oxidation of 2-hydroxy-3,3-dimethylbutanol, undergoes nucleophilic substitution using hydrochloric acid (HCl) or PCl₅.
Reaction Protocol :
-
The hydroxyacyl chloride is dissolved in DCM and treated with HCl gas at 0°C for 2 hours.
-
Alternatively, PCl₅ (1.1 equivalents) is added to the substrate in tetrahydrofuran (THF) at −10°C.
Key Observations :
-
HCl gas provides moderate yields (50–60%) due to competing hydrolysis.
-
PCl₅ achieves higher yields (70–75%) but requires stringent moisture control.
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety. Continuous-flow reactors enable precise control over reaction parameters, reducing side products and improving scalability.
Process Overview :
-
Step 1 : 3,3-Dimethylbutanoic acid and SOCl₂ are pumped into a heated reactor (80°C) with a residence time of 30 minutes.
-
Step 2 : The crude acyl chloride is purified via fractional distillation.
-
Step 3 : α-Chlorination is performed using Cl₂ gas in a second reactor with UV irradiation to initiate radical formation.
Advantages :
Mechanistic Insights and Side Reactions
Chlorination Pathways
The electrophilic chlorine generated by SOCl₂ or Cl₂ attacks the α-carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Steric hindrance from the 3,3-dimethyl group directs chlorination to the less hindered 2-position.
Side Reactions :
-
Dimerization : Acyl chlorides may form anhydrides under prolonged heating.
-
Over-Chlorination : Excess Cl₂ leads to di- or trichlorinated byproducts, mitigated by stoichiometric control.
Comparative Analysis of Methods
Table 2 : Method Efficacy and Practical Considerations
| Method | Scalability | Cost | Safety | Environmental Impact |
|---|---|---|---|---|
| SOCl₂ Chlorination | High | Low | Moderate | HCl gas emissions |
| HVZ Reaction | Moderate | High | High | Cl₂ handling risks |
| Nucleophilic Substitution | Low | Moderate | Low | Solvent waste |
| Continuous-Flow | Very High | High | High | Optimized emissions |
Chemical Reactions Analysis
2-Chloro-3,3-dimethylbutanoyl chloride, undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
- Reaction with an amine:
2-chloro-3,3-dimethylbutanoyl chloride+RNH2→2-chloro-3,3-dimethylbutanamide+HCl
- Reaction with an alcohol:
2-chloro-3,3-dimethylbutanoyl chloride+ROH→2-chloro-3,3-dimethylbutanoate+HCl
- Reaction with an amine:
-
Hydrolysis: : In the presence of water, butanoyl chloride, 2-chloro-3,3-dimethyl-, hydrolyzes to form 2-chloro-3,3-dimethylbutanoic acid and hydrochloric acid:
2-chloro-3,3-dimethylbutanoyl chloride+H2O→2-chloro-3,3-dimethylbutanoic acid+HCl
Scientific Research Applications
2-Chloro-3,3-dimethylbutanoyl chloride, finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity makes it valuable for creating complex molecules.
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, thereby altering their properties and functions.
Medicine: In medicinal chemistry, butanoyl chloride, 2-chloro-3,3-dimethyl-, is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of butanoyl chloride, 2-chloro-3,3-dimethyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Electronic Properties
The reactivity of acyl chlorides is influenced by substituent electronic effects (via Hammett σ constants) and steric factors. Below is a comparison of key analogs:
*Calculated based on molecular formula.
Key Insights :
- Steric Effects: The β-dimethyl groups in this compound create significant steric hindrance, reducing nucleophilic accessibility compared to planar aromatic analogs like 2-chloro-3,5-dinitrobenzoyl chloride .
- Electronic Effects : The chlorine at the α-position is electron-withdrawing (-I effect), enhancing electrophilicity. However, nitro groups (σₘ = 1.43) in 2-chloro-3,5-dinitrobenzoyl chloride exert a stronger electron-withdrawing effect than chlorine (σₜ = 0.47), making its carbonyl carbon more electrophilic .
- Aromatic vs.
Q & A
Q. What are the recommended laboratory synthesis methods for 2-chloro-3,3-dimethylbutanoyl chloride?
- Methodological Answer : The compound can be synthesized via halogenation of the corresponding acid using thionyl chloride (SOCl₂) under anhydrous conditions. For example, analogous syntheses of related acyl chlorides involve refluxing the carboxylic acid with SOCl₂ in dichloromethane, followed by distillation to isolate the product . However, alternative routes (e.g., using trichloroacetyl chloride as an acylating agent) may lead to polymeric by-products due to competing side reactions, as observed in enolate trapping experiments .
| Synthesis Methods | Reagents/Conditions | Outcome |
|---|---|---|
| Thionyl Chloride Route | SOCl₂, anhydrous CH₂Cl₂, reflux | High-purity acyl chloride (inferred for analogous compounds) |
| Trichloroacetyl Chloride Route | Triethylamine, CHCl₃, room temperature | Polymeric by-products (observed in target compound) |
Q. How should researchers handle this compound safely?
- Methodological Answer : Acyl chlorides are highly reactive and corrosive. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate or sand .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Compare observed values (e.g., 172–176°C for similar compounds) with literature data .
- FT-IR Spectroscopy : Confirm C=O (1770–1810 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
- NMR Spectroscopy : ¹³C NMR should show carbonyl carbon at ~170 ppm and quaternary carbons from dimethyl groups .
Advanced Research Questions
Q. Why do enolate trapping reactions with this compound often fail, and how can these challenges be addressed?
- Methodological Answer : Attempts to trap enolates using trichloroacetyl chloride and triethylamine in chloroform yielded polymeric by-products instead of the desired vinyl esters. This failure may stem from rapid polymerization under ambient conditions. Suggested solutions:
- Use low-temperature conditions (−78°C) to stabilize intermediates.
- Employ stronger bases (e.g., LDA) or alternative trapping agents like trimethylsilyl chloride .
Q. How can researchers optimize reaction conditions to minimize by-product formation during acylation?
- Methodological Answer :
- Solvent Selection : Replace chloroform with less polar solvents (e.g., THF) to reduce nucleophilic interference.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate desired pathways.
- In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before side reactions dominate .
Q. What are the potential applications of this compound in ketene synthesis?
- Methodological Answer : While direct studies are limited, structurally similar acyl chlorides (e.g., 2-tert-butyl-3,3-dimethylbutanoyl chloride) generate ketenes when heated with tri-n-butylamine. Researchers can adapt this method by:
- Heating the compound with a hindered amine (e.g., DABCO) in toluene.
- Capturing the ketene via cycloaddition with dienes for further functionalization .
Data Contradictions and Troubleshooting
-
Issue : Discrepancies in reported melting points for analogous compounds (e.g., 172–176°C vs. 181°C in related phenolphthaleins).
-
Issue : Inconsistent yields in halogenation reactions.
- Resolution : Pre-dry starting materials (3,3-dimethylbutanoic acid) over molecular sieves and use freshly distilled SOCl₂ to minimize moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
